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Foreword: This document provides an in-depth technical overview of the discovery, history, and

pharmacological characterization of PD 128907, a pivotal research tool in the study of

dopamine receptor pharmacology. Tailored for researchers, scientists, and drug development

professionals, this guide consolidates key quantitative data, details essential experimental

protocols, and illustrates significant pathways and workflows to facilitate a comprehensive

understanding of this selective dopamine D3 receptor agonist.

Introduction and Historical Context
PD 128907, chemically known as (+)-trans-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-

[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol, is a potent and selective agonist for the dopamine D2

and D3 receptors.[2] Its journey began in the laboratories of Parke-Davis Pharmaceutical

Research, a subsidiary of Warner-Lambert and now part of Pfizer. The development of PD

128907 emerged from a broader research initiative aimed at understanding the structure-

activity relationships of dopamine receptor ligands.

The scientific landscape prior to the 1990s largely recognized two main subtypes of dopamine

receptors, D1 and D2. However, the advent of molecular biology techniques was beginning to

unveil a greater diversity within the dopamine receptor family. It was in this context of

expanding knowledge that the synthesis and initial pharmacological characterization of PD

128907 were first reported in a 1990 publication in the Journal of Medicinal Chemistry by

DeWald et al. This seminal paper laid the groundwork for its use as a critical tool to explore the

functions of what would be identified as the D3 receptor.
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Initially, PD 128907 was noted for its high affinity and selectivity for what were then understood

as dopamine autoreceptors. Subsequent research, particularly with the cloning and

characterization of the D3 receptor, revealed that PD 128907 possesses a preferential affinity

for this newer subtype over the D2 receptor, solidifying its role in differentiating the

physiological and pathological functions of these closely related receptors.

Quantitative Pharmacological Data
The pharmacological profile of PD 128907 has been extensively characterized through a

variety of in vitro and in vivo studies. The following tables summarize the key quantitative data

from these experiments.

Table 1: Receptor Binding Affinities (Ki)
Receptor
Subtype

Radioligand Cell Line Ki (nM) Reference

Human D3 [3H]Spiperone CHO-K1 1 [3][4]

Human D2 [3H]Spiperone CHO-K1 1183 [3][4]

Human D4 [3H]Spiperone CHO-K1 7000 [3][4]

Rat D3 [3H]PD 128907 CHO-K1 0.99 (Kd) [3]

Rat D2L (High

Affinity)
[3H]Spiperone CHO K1 20 [5]

Rat D2L (Low

Affinity)
[3H]Spiperone CHO K1 6964 [5]

Rat D3 (High

Affinity)
[3H]Spiperone CHO K1 1.43 [5]

Rat D3 (Low

Affinity)
[3H]Spiperone CHO K1 413 [5]

Rat D4.2 [3H]Spiperone CHO K1 169 [5]

Table 2: Functional Potency (EC50 / IC50)
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Assay
Brain
Region/Cell
Line

Effect Value (nM) Reference

Inhibition of Cell

Firing

Ventral

Tegmental Area
EC50 33 [1]

Inhibition of Cell

Firing

Substantia Nigra

Pars Compacta
EC50 38 [1]

Inhibition of

Dopamine

Release

Caudate

Putamen
EC50 66 [1]

Dopamine D3

Receptor

Agonism

Not Specified EC50 0.64 [4][6]

Dopamine

Release (Wild

Type Mice)

Intrastriatal

Infusion
IC25 61 [7]

Dopamine

Release

(Knockout Mice)

Intrastriatal

Infusion
IC25 1327 [7]

Key Experimental Protocols
The characterization of PD 128907 relied on several key experimental methodologies. Detailed

below are the protocols for these foundational assays.

Radioligand Binding Assay
This assay is fundamental to determining the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki) of PD 128907 for dopamine D2 and D3

receptors.

Materials:
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Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably

expressing either human D2 or D3 dopamine receptors.

Radioligand: [3H]Spiperone, a potent dopamine D2/D3 receptor antagonist.

Test Compound: PD 128907 in a range of concentrations.

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail.

Glass fiber filters.

Filtration apparatus.

Scintillation counter.

Procedure:

Membrane Preparation: Homogenize transfected CHO cells in cold lysis buffer and

centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the

centrifugation. Finally, resuspend the membrane pellet in the assay buffer.

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled

antagonist like haloperidol (for non-specific binding).

50 µL of various concentrations of PD 128907.

50 µL of [3H]Spiperone at a fixed concentration (typically near its Kd).

100 µL of the cell membrane preparation.

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to

reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester. This separates the bound radioligand from the free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. The IC50 value (the concentration of PD 128907 that inhibits 50% of the

specific binding of [3H]Spiperone) is determined by non-linear regression analysis. The Ki

value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of

specific brain regions in freely moving animals.

Objective: To measure the effect of PD 128907 on dopamine release in the rat striatum.

Materials:

Subjects: Adult male Sprague-Dawley rats.

Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), microdialysis guide

cannula, and probes.

Perfusion Solution: Artificial cerebrospinal fluid (aCSF) containing 147 mM NaCl, 3.0 mM

KCl, 1.2 mM CaCl2, and 1.2 mM MgCl2, pH 7.4.

PD 128907 solution for systemic or local administration.

Microinfusion pump.

Fraction collector.
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High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

system.

Procedure:

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide

cannula targeting the striatum. Allow the animal to recover for several days.

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide

cannula into the striatum of the awake, freely moving rat.

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2

µL/min) using a microinfusion pump. Allow the system to equilibrate for at least 1-2 hours.

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) into

vials containing an antioxidant to prevent dopamine degradation.

Drug Administration: Administer PD 128907 either systemically (e.g., via intraperitoneal

injection) or locally through the microdialysis probe.

Sample Collection: Continue to collect dialysate samples at regular intervals for a

predetermined period after drug administration.

Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using

HPLC-ECD.

Data Analysis: Express the dopamine levels in the post-drug samples as a percentage of the

baseline levels to determine the effect of PD 128907 on dopamine release.

[3H]Thymidine Uptake Assay for Cell Proliferation
This assay is used to assess the functional agonist activity of a compound at G-protein coupled

receptors that are linked to mitogenic pathways.

Objective: To determine the potency of PD 128907 in stimulating cell division in CHO cells

expressing D2 or D3 receptors.

Materials:
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Cells: CHO cells stably transfected with either D2 or D3 dopamine receptors.

Cell Culture Medium: Appropriate medium for CHO cells (e.g., F-12K Medium) supplemented

with fetal bovine serum and antibiotics.

[3H]Thymidine.

PD 128907 in a range of concentrations.

Cell harvester and glass fiber filters.

Scintillation counter.

Procedure:

Cell Seeding: Seed the transfected CHO cells into 96-well plates and allow them to adhere

and grow for 24 hours.

Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the

growth medium with a serum-free medium and incubate for 24 hours.

Drug Treatment: Add varying concentrations of PD 128907 to the wells and incubate for a

period that allows for entry into the S phase (e.g., 16-24 hours).

Radiolabeling: Add [3H]thymidine to each well and incubate for an additional 4-6 hours.

During this time, proliferating cells will incorporate the radiolabeled thymidine into their newly

synthesized DNA.

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

Counting: Measure the amount of incorporated [3H]thymidine using a scintillation counter.

Data Analysis: Plot the counts per minute (CPM) against the concentration of PD 128907

and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which

represents the concentration of PD 128907 that produces 50% of the maximal stimulation of

cell proliferation.
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Visualizations of Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Caption: Signaling pathway of PD 128907 at the D3 receptor.
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Radioligand Binding Assay Workflow
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Caption: Workflow for a radioligand binding assay.
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Caption: Logical relationship for determining D3 selectivity.

Conclusion
PD 128907 stands as a landmark compound in the field of dopamine research. Its discovery

and subsequent characterization provided the scientific community with a highly selective tool

to dissect the distinct roles of the D3 dopamine receptor from the closely related D2 subtype.

The quantitative data and experimental protocols outlined in this guide underscore the rigorous

scientific process that established its pharmacological profile. The continued use of PD 128907
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in preclinical research is a testament to its enduring value in unraveling the complexities of

dopaminergic neurotransmission and its implications for various neuropsychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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